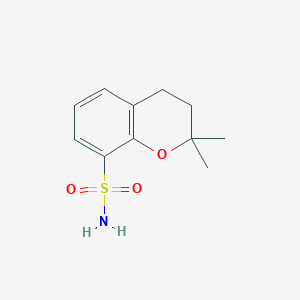![molecular formula C8H5N3O2S B1661394 5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7-triene-9,12-dione CAS No. 903131-70-4](/img/structure/B1661394.png)
5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7-triene-9,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydrothieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazine-5,8-dione is a heterocyclic compound that features a unique fusion of thieno and pyrrolo rings with a triazine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydrothieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazine-5,8-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . This reaction proceeds through the annulation of the triazole ring on the thiadiazole moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, possibly incorporating continuous flow techniques and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydrothieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazine-5,8-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6,7-Dihydrothieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazine-5,8-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6,7-Dihydrothieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazine-5,8-dione involves its interaction with specific molecular targets. For instance, it has been reported to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . This inhibition can mitigate necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: This compound shares a similar core structure but lacks the thieno ring.
6,7-Dimethyl-5,6,7,8-tetrahydro-tetrazolo[1,5-b][1,2,4]triazine: Another related compound with a different substitution pattern.
Uniqueness
6,7-Dihydrothieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazine-5,8-dione is unique due to its fused thieno and pyrrolo rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
903131-70-4 |
|---|---|
Molecular Formula |
C8H5N3O2S |
Molecular Weight |
207.21 |
IUPAC Name |
5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7-triene-9,12-dione |
InChI |
InChI=1S/C8H5N3O2S/c12-7-5-3-6-4(1-2-14-6)11(5)8(13)10-9-7/h1-3H,(H,9,12)(H,10,13) |
InChI Key |
RXVIGDKEOKYZSZ-UHFFFAOYSA-N |
SMILES |
C1=CSC2=C1N3C(=C2)C(=O)NNC3=O |
Canonical SMILES |
C1=CSC2=C1N3C(=C2)C(=O)NNC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


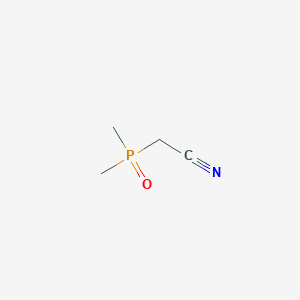

![2-[5-(2,3-Dimethoxyphenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]-4-methylphenol](/img/structure/B1661320.png)
![(3S,8R,9S,10R,13S,14S)-3-chloro-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B1661321.png)
![[1,1'-Biphenyl]-4-acetamide, N-[(3-hydroxyphenyl)methyl]-](/img/structure/B1661322.png)
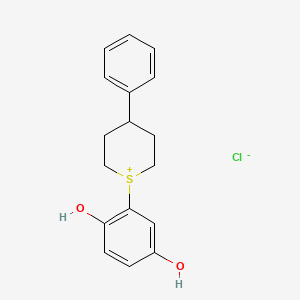
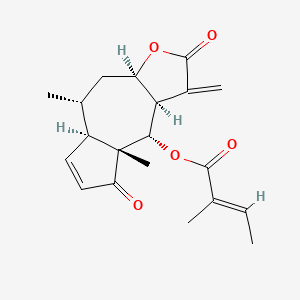
![2-Naphthalenamine, N-[(4-nitrophenyl)methylene]-](/img/structure/B1661325.png)
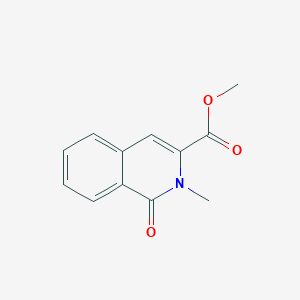

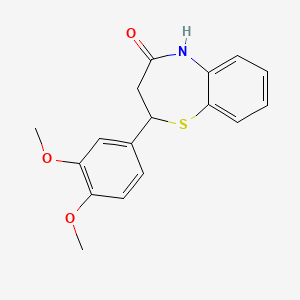
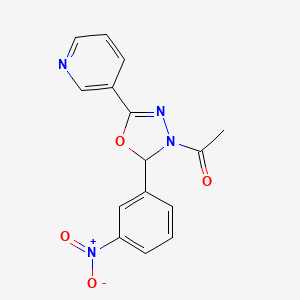
![N-[(Z)-butan-2-ylideneamino]pyridine-3-carboxamide](/img/structure/B1661333.png)
